molecular formula C26H27N3O3 B7455645 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide

3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide

Cat. No. B7455645
M. Wt: 429.5 g/mol
InChI Key: IYMIPCSRBTYJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide, also known as DAPTA, is a small molecule that has been extensively studied for its potential applications in scientific research. This compound is a peptide mimic that has been shown to have high affinity for the CCR5 receptor, which is a key player in the immune response.

Scientific Research Applications

3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is its use as a tool to study the CCR5 receptor. The CCR5 receptor is a key player in the immune response and is involved in the progression of many diseases, including HIV, cancer, and autoimmune disorders. 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide has been shown to have high affinity for the CCR5 receptor and can be used to selectively block its activity. This makes 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide a valuable tool for studying the role of the CCR5 receptor in disease progression and for developing new therapies that target this receptor.

Mechanism of Action

3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide works by binding to the CCR5 receptor and blocking its activity. This receptor is involved in the immune response and is responsible for recruiting immune cells to sites of inflammation and infection. By blocking the activity of this receptor, 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide can reduce inflammation and prevent the progression of diseases that involve the immune system.
Biochemical and Physiological Effects:
3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide can inhibit the replication of HIV-1 by blocking the CCR5 receptor. This compound has also been shown to reduce inflammation in animal models of autoimmune disease and to inhibit tumor growth in cancer models. These effects are likely due to the ability of 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide to block the activity of the CCR5 receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide is its high affinity for the CCR5 receptor. This makes it a valuable tool for studying the role of this receptor in disease progression and for developing new therapies that target this receptor. However, one limitation of 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are a number of future directions for research on 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide. One area of interest is the development of new therapies that target the CCR5 receptor. 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide has shown promise in this area and could be used as a starting point for the development of new drugs. Another area of interest is the study of the role of the CCR5 receptor in other diseases, such as cancer and autoimmune disorders. Finally, there is interest in developing new methods for synthesizing 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide that are more efficient and cost-effective.

Synthesis Methods

The synthesis of 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide involves a multi-step process that begins with the reaction of 3,5-diaminobenzoic acid with acetic anhydride to form the corresponding diacetamide. This intermediate is then reacted with 3,3-diphenylpropylamine to form the final product, 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide. This synthesis method has been optimized to yield high purity 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide with good yields.

properties

IUPAC Name

3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3/c1-18(30)28-23-15-22(16-24(17-23)29-19(2)31)26(32)27-14-13-25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,15-17,25H,13-14H2,1-2H3,(H,27,32)(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMIPCSRBTYJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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